![molecular formula C15H19BO2S B11848286 4,4,5,5-Tetramethyl-2-(3-methylbenzo[b]thiophen-5-yl)-1,3,2-dioxaborolane](/img/structure/B11848286.png)
4,4,5,5-Tetramethyl-2-(3-methylbenzo[b]thiophen-5-yl)-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4,5,5-Tetramethyl-2-(3-methylbenzo[b]thiophen-5-yl)-1,3,2-dioxaborolane is an organoboron compound that features a dioxaborolane ring attached to a methylbenzo[b]thiophene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(3-methylbenzo[b]thiophen-5-yl)-1,3,2-dioxaborolane typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the methylbenzo[b]thiophene derivative.
Formation of the Dioxaborolane Ring: The key step involves the formation of the dioxaborolane ring through a reaction with pinacol and boron reagents under controlled conditions.
Reaction Conditions: The reactions are generally carried out under inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) are commonly used.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
4,4,5,5-Tetramethyl-2-(3-methylbenzo[b]thiophen-5-yl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions, where it acts as a boronic ester.
Oxidation and Reduction: The thiophene moiety can undergo oxidation to form sulfoxides or sulfones.
Hydrolysis: The dioxaborolane ring can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Suzuki-Miyaura Reactions: Palladium catalysts, bases such as potassium carbonate (K2CO3), and solvents like ethanol or water.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Cross-Coupling Products: Biaryl compounds.
Oxidation Products: Sulfoxides and sulfones.
Hydrolysis Products: Boronic acids and alcohols.
科学的研究の応用
4,4,5,5-Tetramethyl-2-(3-methylbenzo[b]thiophen-5-yl)-1,3,2-dioxaborolane has several applications in scientific research:
Organic Synthesis: Used as a reagent in cross-coupling reactions to form carbon-carbon bonds.
Materials Science:
Medicinal Chemistry: Investigated for its role in the synthesis of biologically active molecules.
Catalysis: Employed in catalytic processes due to its boron-containing structure.
作用機序
The mechanism by which 4,4,5,5-Tetramethyl-2-(3-methylbenzo[b]thiophen-5-yl)-1,3,2-dioxaborolane exerts its effects is primarily through its role as a boronic ester in cross-coupling reactions. The boron atom forms a complex with palladium catalysts, facilitating the transfer of the organic group to the coupling partner. This process involves the formation of a palladium-boron intermediate, which undergoes reductive elimination to yield the final product.
類似化合物との比較
Similar Compounds
- Dibenzothiophene, 3,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 5,5-dioxide
- 2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Uniqueness
4,4,5,5-Tetramethyl-2-(3-methylbenzo[b]thiophen-5-yl)-1,3,2-dioxaborolane is unique due to its specific structural features, including the presence of both a thiophene ring and a dioxaborolane ring. This combination imparts distinct reactivity and properties, making it valuable for specialized applications in organic synthesis and materials science.
特性
分子式 |
C15H19BO2S |
|---|---|
分子量 |
274.2 g/mol |
IUPAC名 |
4,4,5,5-tetramethyl-2-(3-methyl-1-benzothiophen-5-yl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H19BO2S/c1-10-9-19-13-7-6-11(8-12(10)13)16-17-14(2,3)15(4,5)18-16/h6-9H,1-5H3 |
InChIキー |
YUPDFOMTUGVACB-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)SC=C3C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



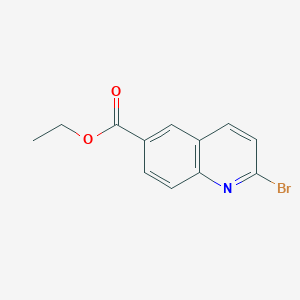
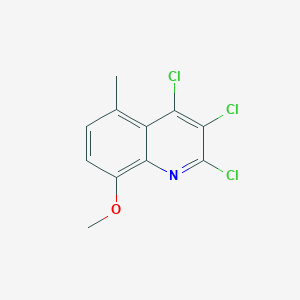


![5-Amino-1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11848254.png)
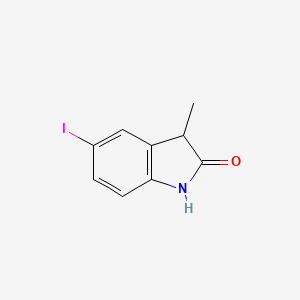


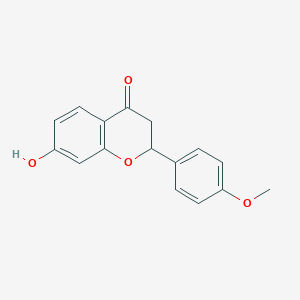
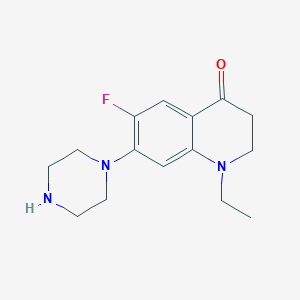
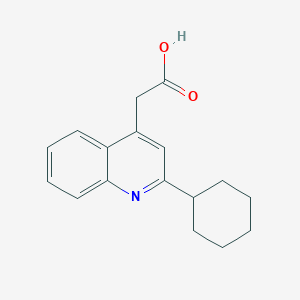
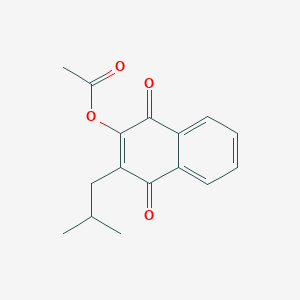
![tert-Butyl methyl((1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl)carbamate](/img/structure/B11848285.png)
